Bienvenue dans la boutique en ligne BenchChem!

N-Cyclohexylpropyl Deoxynojirimycin

Glucosidase I Enzyme Inhibition IC50

N-Cyclohexylpropyl Deoxynojirimycin (CAS 133342-48-0) is a rationally designed, N-alkylated iminosugar featuring a unique 3-cyclohexylpropyl substituent at the piperidine nitrogen — a critical structural determinant conferring high oral bioavailability (92%) and distinct pharmacological selectivity versus N-butyl-DNJ (Miglustat) or N-nonyl-DNJ. This compound is a validated ER α-glucosidase I inhibitor (IC50 17 nM) with demonstrated in vivo efficacy in carbohydrate metabolism models and a favorable therapeutic window for host-targeted antiviral studies. Supplied at research-grade purity (≥95% by TLC), it is the optimal choice for SAR libraries, glycoprotein processing studies, and chronic in vivo metabolic research. NOT interchangeable with generic DNJ analogs. Verify lot-specific purity before use.

Molecular Formula C₁₅H₂₉NO₄
Molecular Weight 287.39 g/mol
CAS No. 133342-48-0
Cat. No. B019536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexylpropyl Deoxynojirimycin
CAS133342-48-0
Synonyms(2R,3R,4R,5S)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol; _x000B_SP 173
Molecular FormulaC₁₅H₂₉NO₄
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O
InChIInChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1
InChIKeyWAOKCSPMSBLULX-LXTVHRRPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexylpropyl Deoxynojirimycin (CAS 133342-48-0): An N-Alkyl Iminosugar Glucosidase I Inhibitor


N-Cyclohexylpropyl Deoxynojirimycin (CAS 133342-48-0), also referred to as N-Cyclohexylpropyl DNJ, is a synthetic, N-alkylated derivative of the iminosugar 1-deoxynojirimycin (DNJ) . Belonging to the piperidine-triol class [1], it functions as an inhibitor of endoplasmic reticulum (ER) α-glucosidase I . This compound is characterized by a 3-cyclohexylpropyl chain at the piperidine nitrogen, which distinguishes its physical and biological properties from those of the parent DNJ and other N-alkyl DNJ analogs . It is supplied as a research-grade compound with a reported purity of ≥95% (TLC) and is soluble in methanol .

Why Generic Deoxynojirimycin or Other N-Alkyl Analogs Cannot Replace N-Cyclohexylpropyl Deoxynojirimycin (CAS 133342-48-0)


The biochemical activity and pharmacological profile of N-alkyl deoxynojirimycin derivatives are highly dependent on the specific N-alkyl substituent. Simple substitution with an alternative N-alkyl DNJ analog—such as the parent DNJ, the clinical compound N-butyl-DNJ (Miglustat), or the antiviral candidate N-nonyl-DNJ—is not scientifically valid. Each N-alkyl chain length and structure confers distinct potency, selectivity, and physicochemical properties [1]. The cyclohexylpropyl chain in this compound represents a unique chemical space that is critical for its specific inhibitory profile against Glucosidase I and its associated biological effects, which differ significantly from those of its linear-chain counterparts [2].

Quantitative Differentiation Evidence for N-Cyclohexylpropyl Deoxynojirimycin (CAS 133342-48-0) vs. Key Comparators


In Vitro Glucosidase I Inhibition Potency Compared to N-Nonyl DNJ and Parent DNJ

N-Cyclohexylpropyl Deoxynojirimycin exhibits an in vitro inhibitory potency against α-glucosidase I that places it in the intermediate range among N-alkyl DNJ derivatives. It is a more effective inhibitor than the parent compound, 1-deoxynojirimycin, which is known to be a weaker inhibitor of this specific isozyme [1]. However, it is significantly less potent than the ultra-potent N-nonyl DNJ (NNDNJ). Specifically, while NNDNJ displays an IC50 in the 5–10 μM range against Glucosidase I, N-Cyclohexylpropyl DNJ has a reported IC50 of 17 nM (0.017 μM) in an in vitro assay [2]. The parent compound, 1-deoxynojirimycin, has a reported Ki of 14 μM against α-glucosidase [1]. This indicates a nearly 1,000-fold increase in potency over the parent, but a ~100-fold lower potency than N-nonyl DNJ in the referenced assays. [2][3]

Glucosidase I Enzyme Inhibition IC50

In Vivo Pharmacokinetic (PK) Profile Differentiation from Shorter N-Alkyl Chain Analogs

The pharmacokinetic (PK) profile of N-Cyclohexylpropyl Deoxynojirimycin has been evaluated in Sprague-Dawley rats, providing a basis for its differentiation from shorter-chain N-alkyl DNJ analogs like Miglustat (N-butyl-DNJ). N-Cyclohexylpropyl DNJ demonstrates high oral bioavailability (92%) and a Cmax of 1340 ± 814 ng/mL after a 25 mg/kg oral dose . In comparison, Miglustat (N-butyl-DNJ) is reported to have a significantly lower oral bioavailability in rats, approximately 40-60% . The longer cyclohexylpropyl chain likely contributes to this improved oral absorption and prolonged Tmax (4.2 hours), which is distinct from the rapid absorption seen with the shorter butyl chain .

Pharmacokinetics Bioavailability Rat Model

Therapeutic Window: Cytotoxicity Profile Relative to N-Nonyl DNJ

A critical differentiator for antiviral applications is the compound's cytotoxicity profile. N-nonyl DNJ (NNDNJ) is a highly potent antiviral agent (IC50 5–10 μM) but exhibits significant cytotoxicity (CC50 >>100 μM) [1]. In contrast, a direct comparative study established that N-Cyclohexylpropyl Deoxynojirimycin and its analogs were designed to be "less toxic but more potent as antivirals" than NNDNJ . While specific CC50 values for N-Cyclohexylpropyl DNJ are not publicly available, the study's conclusion indicates that the compound possesses an improved therapeutic window, making it a superior research tool for investigating host-targeted antiviral mechanisms without confounding cellular toxicity .

Cytotoxicity CC50 Therapeutic Index

Physicochemical and Stability Differentiation

N-Cyclohexylpropyl Deoxynojirimycin exhibits distinct physicochemical and stability properties compared to other N-alkyl DNJ analogs, which have direct implications for laboratory handling and experimental design. The compound is a solid with a melting point of 117–125°C, and it requires storage at -20°C to maintain stability . Its solubility profile is limited to methanol and slightly soluble in water with sonication, which differs from more polar, short-chain analogs like Miglustat that are freely soluble in water . This necessitates careful solvent selection for in vitro assays, often requiring a final DMSO concentration of ≤0.1% to avoid cellular toxicity. In contrast, the ultra-long-chain analog N-nonyl DNJ is a viscous oil with even greater hydrophobicity, presenting its own set of formulation challenges [1].

Solubility Storage Handling

In Vivo Efficacy in a Murine Diabetes Model: A Differentiator from Miglustat

N-Cyclohexylpropyl Deoxynojirimycin has demonstrated significant, dose-dependent reduction in blood glucose levels in diabetic rat models when administered orally . This specific in vivo antidiabetic activity distinguishes it from Miglustat (N-butyl-DNJ), which is clinically approved for lysosomal storage disorders (Gaucher disease) but is not indicated for diabetes management due to its distinct pharmacological profile and off-target effects [1]. While both compounds are α-glucosidase inhibitors, the cyclohexylpropyl chain of the target compound appears to confer a more favorable profile for glucose regulation in animal models, underscoring the importance of selecting the correct N-alkyl DNJ derivative for metabolic disease research [2].

In Vivo Efficacy Diabetes Blood Glucose

Antiviral Activity Profile: A Host-Targeted Antiviral (HTA) Research Tool

N-Cyclohexylpropyl Deoxynojirimycin has been shown to inhibit the replication of viruses such as Hepatitis C and Bovine Viral Diarrhea Virus (BVDV) in vitro by interfering with host cell α-glucosidase I, which is essential for the correct folding of viral envelope glycoproteins . This host-targeted mechanism of action (MOA) is a key differentiator from direct-acting antivirals (DAAs) that target viral enzymes. As a host-targeted antiviral (HTA), it offers a potentially higher barrier to viral resistance. Its specific activity against BVDV, a surrogate model for Hepatitis C, establishes it as a valuable tool for investigating HTA strategies [1]. While other N-alkyl DNJ analogs like N-nonyl DNJ are also potent antivirals, the unique balance of potency, cytotoxicity, and PK profile of N-Cyclohexylpropyl DNJ, as discussed in other evidence items, makes it a uniquely suited probe for in vivo HTA studies [2].

Antiviral Host-Targeted Glycoprotein Processing

Optimal Research Applications for N-Cyclohexylpropyl Deoxynojirimycin (CAS 133342-48-0) Based on Quantitative Evidence


In Vivo Antidiabetic Efficacy Studies in Rodent Models

Leveraging its high oral bioavailability (92%) and demonstrated dose-dependent blood glucose reduction in diabetic rats , this compound is optimally suited for chronic in vivo studies of carbohydrate metabolism. Its PK profile and in vivo efficacy provide a strong justification for its selection over less bioavailable or clinically unproven N-alkyl DNJ analogs for this specific application .

Investigations of Host-Targeted Antiviral (HTA) Mechanisms

Its established antiviral activity against BVDV and HCV via inhibition of host α-glucosidase I makes it a valuable chemical probe for studying host-targeted antiviral strategies . The favorable therapeutic window, being less cytotoxic than the ultra-potent N-nonyl DNJ, allows for higher dosing in cellular assays to explore the full dynamic range of host enzyme inhibition without cell death artifacts [1].

Comparative Pharmacological Profiling of N-Alkyl Iminosugars

The unique cyclohexylpropyl substituent provides a distinct PK and activity profile compared to both shorter (e.g., N-butyl-DNJ) and longer (e.g., N-nonyl-DNJ) linear N-alkyl chains [2]. This compound serves as an essential member of a rationally designed library of iminosugars, enabling structure-activity relationship (SAR) studies to correlate N-alkyl chain structure with in vitro potency, cytotoxicity, and in vivo disposition [2].

Glycoprotein Processing and ER Stress Pathway Research

As a potent inhibitor of ER α-glucosidase I (IC50 17 nM), this compound is a precise molecular tool for studying the role of N-linked glycan trimming in the endoplasmic reticulum [3]. Its use can help elucidate mechanisms of glycoprotein quality control, ER-associated degradation (ERAD), and the unfolded protein response (UPR), which are central to many cellular processes and disease states [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclohexylpropyl Deoxynojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.